molecular formula C22H24BrNO3 B11604873 5-bromo-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one

5-bromo-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No.: B11604873
M. Wt: 430.3 g/mol
InChI Key: MFYQVQPXLDWBJP-UHFFFAOYSA-N
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Description

5-bromo-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that includes a bromine atom, a tert-butylphenyl group, and an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one typically involves multiple steps, including the formation of the indole core, the introduction of the bromine atom, and the attachment of the tert-butylphenyl group. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the bromine atom could yield a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 5-bromo-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with DNA/RNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-bromo-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness may confer specific reactivity, biological activity, or physical properties that make it valuable for particular applications in research and industry .

Properties

Molecular Formula

C22H24BrNO3

Molecular Weight

430.3 g/mol

IUPAC Name

5-bromo-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxyindol-2-one

InChI

InChI=1S/C22H24BrNO3/c1-5-24-18-11-10-16(23)12-17(18)22(27,20(24)26)13-19(25)14-6-8-15(9-7-14)21(2,3)4/h6-12,27H,5,13H2,1-4H3

InChI Key

MFYQVQPXLDWBJP-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=C(C=C3)C(C)(C)C)O

Origin of Product

United States

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